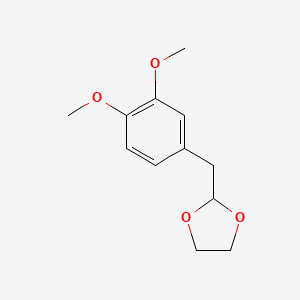

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene

Description

Chemical Identity and Nomenclature

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles, with the compound bearing the Chemical Abstracts Service registry number 898759-27-8. The International Union of Pure and Applied Chemistry name for this compound is 2-[(3,4-dimethoxyphenyl)methyl]-1,3-dioxolane, which precisely describes the structural relationship between the aromatic ring system and the attached dioxolane moiety.

The molecular formula C₁₂H₁₆O₄ indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 224.25 grams per mole. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC1=C(C=C(C=C1)CC2OCCO2)OC, which provides a linear description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C12H16O4/c1-13-10-4-3-9(7-11(10)14-2)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3 offers a standardized representation that facilitates database searches and computational chemistry applications.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 898759-27-8 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| International Union of Pure and Applied Chemistry Name | 2-[(3,4-dimethoxyphenyl)methyl]-1,3-dioxolane |

| International Chemical Identifier Key | OTMVVWDRCLJXKA-UHFFFAOYSA-N |

| PubChem Compound Identifier | 24727770 |

The compound exhibits structural isomerism with related molecules such as 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene, which differs only in the position of the dioxolanylmethyl substituent on the aromatic ring. This positional isomerism significantly impacts the chemical reactivity and physical properties of these related compounds, demonstrating the importance of precise structural characterization in organic chemistry applications.

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of protecting group chemistry in organic synthesis, particularly the utilization of 1,3-dioxolane rings as aldehyde protecting groups. The concept of using cyclic acetals for carbonyl protection was established in the mid-20th century as synthetic chemists sought reliable methods for selective functional group transformations. The 1,3-dioxolane protecting group gained prominence due to its stability under basic conditions and its ease of formation and removal under mild acidic conditions.

The specific synthesis of this compound and related compounds became particularly relevant with the advancement of lignin chemistry research. Lignin, as one of the most abundant biopolymers on Earth, contains numerous aromatic units with methoxy substitution patterns similar to those found in this compound. The need to understand lignin degradation pathways and develop efficient methods for biomass conversion drove researchers to synthesize model compounds that could accurately represent the structural features of natural lignin components.

Research published in recent years has demonstrated the utility of this compound in studying acid-catalyzed lignin degradation reactions, particularly those involving metal triflate catalysts such as iron triflate, scandium triflate, and ytterbium triflate. These studies have revealed that compounds bearing the 1,3-dioxolan-2-ylmethyl substituent can undergo selective cleavage reactions that provide insights into the mechanisms of lignin depolymerization. The development of these synthetic methodologies represents a significant advancement in the field of renewable biomass processing and sustainable chemistry.

The compound's role in contemporary organic synthesis extends beyond lignin chemistry applications, as researchers have recognized its potential as a versatile intermediate for constructing complex molecular architectures. The presence of both aromatic methoxy groups and a protected aldehyde functionality makes it particularly valuable for multi-step synthetic sequences where selective deprotection and functional group manipulation are required.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems primarily from its dual role as both a protected aldehyde derivative and a model compound for lignin-related transformations. The 1,3-dioxolane ring system serves as an effective protecting group for aldehydes, providing stability under basic conditions while remaining susceptible to mild acidic hydrolysis. This selectivity is crucial in complex synthetic sequences where multiple functional groups require differential protection and deprotection strategies.

Research has demonstrated the compound's utility in acid-catalyzed reactions, particularly those mediated by metal triflate catalysts. Studies involving iron triflate, scandium triflate, and ytterbium triflate have shown that the compound can undergo selective transformations that cleave the benzylic carbon-oxygen bonds while preserving the dioxolane protecting group under appropriate conditions. These reactions provide valuable insights into the mechanisms of lignin degradation and offer potential pathways for the selective depolymerization of lignocellulosic biomass.

Table 2: Synthetic Applications and Reaction Conditions

| Catalyst System | Reaction Conditions | Primary Products | Yield Range |

|---|---|---|---|

| Iron Triflate | 140°C, 15-120 minutes | Phenolic compounds and protected aldehydes | 43-81% |

| Scandium Triflate | 140°C, 15-60 minutes | Cleaved aromatic products | 49-74% |

| Ytterbium Triflate | 140°C, 15-60 minutes | Selective cleavage products | 9-10% |

The compound's structural features make it particularly valuable for studying the reactivity patterns of lignin-derived monomers and oligomers. The presence of two methoxy groups on the aromatic ring provides electron density that influences both the stability of benzylic carbocations and the regioselectivity of electrophilic aromatic substitution reactions. This electron-rich character is characteristic of many natural lignin components, making this compound an excellent model for understanding the chemical behavior of lignocellulosic materials under various processing conditions.

In the context of protecting group methodology, this compound exemplifies the successful integration of acetal protection with aromatic functionality. The dioxolane group can be selectively removed using sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate in aqueous systems at moderate temperatures, demonstrating the compatibility of this protecting group with modern deprotection methodologies. This selective deprotection capability is essential for synthetic routes targeting complex natural products or pharmaceutical intermediates that require precise control over functional group transformations.

Propriétés

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-13-10-4-3-9(7-11(10)14-2)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMVVWDRCLJXKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2OCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645872 | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-27-8 | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 1,2-Dimethoxybenzene (Starting Material)

The 1,2-dimethoxybenzene (also known as veratrole) is typically prepared by methylation of catechol (1,2-dihydroxybenzene) using methyl chloride in the presence of a strong base in aqueous medium under pressure:

| Parameter | Condition |

|---|---|

| Reactants | Catechol, strong base, methyl chloride |

| Solvent | Water |

| Molar Ratios | Strong base : catechol = 2–3 : 1; methyl chloride : catechol = 2–3 : 1 |

| Temperature | 50–100 °C |

| Pressure | 0.3–0.5 MPa |

| Reaction Time | 4–10 hours |

| Post-reaction | Liquid separation and distillation to isolate product |

This method is environmentally friendly, simple, and yields high purity 1,2-dimethoxybenzene.

Formation of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring is commonly formed by acetalization of an aldehyde or ketone with a diol (usually ethylene glycol) under acid catalysis. For the target compound, the key step is the formation of the 1,3-dioxolane ring at the benzyl position.

A general procedure for synthesizing 1,3-dioxolanes involves:

- Reacting the corresponding benzaldehyde derivative with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.

- The reaction is typically carried out in an aprotic solvent like toluene with azeotropic removal of water (Dean-Stark apparatus) to drive the equilibrium toward acetal formation.

- Reaction times vary but are generally 1–4 hours under reflux conditions.

For example, salicylaldehyde derivatives have been converted to 1,3-dioxolanes by refluxing with ethylene glycol and acid catalyst, followed by purification via chromatography.

Specific Synthesis Route for 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene

Based on the literature and chemical supplier data, the preparation involves:

- Starting Material: 3,4-dimethoxybenzaldehyde (or 1,2-dimethoxybenzaldehyde isomer)

- Acetalization: React the aldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux in toluene or another suitable solvent.

- Reaction Monitoring: Use thin-layer chromatography (TLC) to monitor the progress of the acetal formation.

- Workup: After completion, neutralize the acid catalyst, wash the organic layer with sodium bicarbonate and water, dry over magnesium sulfate, and evaporate the solvent.

- Purification: Purify the product by flash chromatography using silica gel and an appropriate eluent (e.g., hexane/ethyl acetate).

This method yields the 1,3-dioxolane ring attached to the benzyl position of the dimethoxybenzene ring, producing this compound with high purity and good yield.

Summary Table of Preparation Conditions

Research Findings and Notes

- The acetalization reaction is equilibrium-controlled; removal of water is critical to drive the reaction to completion.

- Acid catalysts such as p-toluenesulfonic acid are preferred for their strong acidity and ease of removal.

- The reaction conditions (temperature, solvent, catalyst amount) can be optimized to improve yield and purity.

- The 1,2-dimethoxy substitution pattern on the aromatic ring is stable under the acetalization conditions, allowing selective formation of the dioxolane ring without demethylation.

- Purification by flash chromatography is effective in isolating the desired product from side products and unreacted starting materials.

- The overall synthetic route is scalable and suitable for laboratory and potentially industrial synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The dioxolane ring can be reduced to form diols.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of 4-(1,3-dioxolan-2-ylmethyl)-1,2-dimethoxybenzoic acid.

Reduction: Formation of this compound diol.

Substitution: Formation of halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Recent studies have highlighted the potential of dioxolane derivatives in treating inflammatory conditions. For instance, a related compound, Se-DMC (Se-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzoselenolate), demonstrated significant anti-inflammatory effects in a mouse model of rheumatoid arthritis. The administration of Se-DMC reduced paw edema and inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB) levels in treated animals . This suggests that dioxolane derivatives may serve as promising candidates for developing new anti-inflammatory therapies.

Antimicrobial Activity

The antimicrobial properties of compounds containing dioxolane moieties have been investigated. Certain derivatives have shown effectiveness against various bacterial strains, indicating their potential use as antimicrobial agents. The structural features of these compounds contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Reagents in Organic Reactions

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene can act as a versatile reagent in organic synthesis. Its functional groups allow for various transformations, including methylation and alkylation reactions. For example, it can be utilized in microwave-assisted methylation processes to produce more complex aromatic compounds with high selectivity .

Cascade Reactions

The compound's unique structure enables it to participate in cascade reactions that form complex molecular architectures efficiently. Such reactions are valuable in synthesizing natural products or pharmaceutical intermediates where multiple functionalization steps are required .

Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its dioxolane structure contributes to the formation of cross-linked networks that improve the durability of polymeric materials.

Case Studies and Data Tables

Mécanisme D'action

The mechanism of action of 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group, preventing unwanted reactions of carbonyl compounds during synthetic transformations. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparaison Avec Des Composés Similaires

Activité Biologique

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological activity, and relevant studies associated with this compound, emphasizing its antibacterial and antifungal properties.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₂H₁₆O₄

- Molecular Weight : 224.25 g/mol

- CAS Number : 898759-27-8

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with diols in the presence of a catalyst like montmorillonite K10. This method allows for the efficient formation of dioxolane derivatives with varying substituents that can influence their biological activity .

Antibacterial Activity

Recent studies have shown that compounds containing the dioxolane structure exhibit significant antibacterial properties. In particular, derivatives synthesized from salicylaldehyde, including this compound, were tested against various bacterial strains:

| Bacterial Strain | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 625 - 1250 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | Not Active |

| Escherichia coli | Not Active |

The minimum inhibitory concentration (MIC) values indicate a broad spectrum of activity against Gram-positive bacteria while showing limited efficacy against certain Gram-negative strains .

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrates notable antifungal activity:

| Fungal Strain | Activity (MIC µg/mL) |

|---|---|

| Candida albicans | Significant activity (exact MIC not specified) |

All tested dioxolane derivatives except one showed significant antifungal activity against C. albicans, indicating their potential as antifungal agents .

Case Studies

Several case studies have highlighted the biological efficacy of dioxolane derivatives:

- Study on Antibacterial Properties :

- Anticancer Potential :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition or alkylation reactions. For example, vinyllithium reagents can react with 1,2-diketones under controlled temperatures (e.g., −78°C to room temperature) in anhydrous solvents like THF or DMSO. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to favor the desired product over side reactions like dianionic oxy-Cope rearrangements . Click chemistry approaches using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with reagents like (2-azidoethyl)benzene or 4-(2-azidoethyl)-1,2-dimethoxybenzene can also be employed, requiring precise control of catalyst loading (e.g., CuSO₄/NaCl) and reaction duration .

Q. How does the ortho-dimethoxy substitution pattern influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The ortho-positioned methoxy groups act as electron-donating substituents, activating the benzene ring toward EAS. Comparative studies with meta- and para-dimethoxybenzene isomers show that ortho-substitution directs electrophiles to the para position relative to the dioxolanylmethyl group. Reactivity can be quantified using computational methods (e.g., DFT calculations) to map electron density distribution or experimentally via nitration/halogenation kinetics .

Advanced Research Questions

Q. What strategies are effective in designing derivatives of this compound to enhance biological activity (e.g., enzyme inhibition)?

- Methodological Answer : Structure-activity relationship (SAR) studies involve modifying the dioxolane ring or methoxy groups. For instance, substituting the dioxolane with cyclopentyl or introducing halogen atoms (e.g., bromine at the 4-position via bromomethyl intermediates) can improve binding affinity to targets like carbonic anhydrase isoforms. Biological assays (e.g., fluorescence-based enzymatic inhibition) are critical for evaluating derivatives, with IC₅₀ values compared to reference inhibitors .

Q. How can electrochemical methods be employed in the synthesis or functionalization of this compound, and what are their advantages over traditional approaches?

- Methodological Answer : Electro-oxidative trimerization of 1,2-dimethoxybenzene derivatives using alternating current (AC) electrolysis achieves higher regioselectivity and avoids byproducts from radical cation intermediates. Key parameters include electrode material (e.g., Pt/C), current density, and electrolyte composition (e.g., BPh₃ as a supporting electrolyte). This method reduces reliance on toxic oxidants and improves scalability .

Q. What analytical techniques are critical for resolving contradictions in spectroscopic data of structurally complex derivatives?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, 2D-COSY) combined with high-resolution mass spectrometry (HRMS) resolves ambiguities in regiochemistry or stereochemistry. For example, NOESY correlations can distinguish between para- and meta-substituted isomers, while isotopic labeling (e.g., deuterated methoxy groups) aids in tracking reaction pathways .

Q. What are the challenges in isolating this compound from natural sources, and how can they be methodologically addressed?

- Methodological Answer : Isolation from plant extracts (e.g., Rheum species) requires overcoming matrix interferences. Techniques include solid-phase extraction (SPE) with C18 columns, followed by preparative HPLC using a phenyl-hexyl stationary phase and gradient elution (water/acetonitrile with 0.1% formic acid). Bioactivity-guided fractionation coupled with LC-MS/MS ensures target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.